An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester
An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules, which are often key intermediates in drug discovery and development, necessitates a thorough understanding of its structural and chemical properties. This guide provides a comprehensive overview of the methodologies and analytical techniques employed for the synthesis and rigorous structure elucidation of this compound. As a self-validating system, the protocols and data interpretation strategies outlined herein are designed to ensure the highest degree of scientific integrity and confidence in the final structural assignment.
Synthesis and Physicochemical Properties
The synthesis of 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is typically achieved through a multi-step process, beginning with the appropriate substituted aniline. A common and effective route involves the Sandmeyer reaction to introduce the chloro group, followed by a Miyaura borylation.
Synthesis Workflow:
Caption: A representative synthetic route to the target molecule.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 2121514-19-8 | |
| Molecular Formula | C₁₄H₂₀BClO₂ | |
| Molecular Weight | 266.57 g/mol | |
| Appearance | Off-white to white solid | General observation for similar compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the local environment of the boron atom.
¹H NMR Spectroscopy
Expected Chemical Shifts and Splitting Patterns:
The ¹H NMR spectrum of 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, and the methyl groups of the pinacol ester.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-5, H-6) | 7.2 - 7.6 | d, d | 1H, 1H | The two aromatic protons are ortho to each other and will appear as doublets due to coupling. Their chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methyl and boronate ester groups. |
| Phenyl Methyl (2-CH₃, 3-CH₃) | 2.2 - 2.5 | s, s | 3H, 3H | The two methyl groups on the phenyl ring are not chemically equivalent and are expected to appear as two distinct singlets. |
| Pinacol Methyl | ~1.3 | s | 12H | The four methyl groups of the pinacol ester are equivalent and will appear as a sharp singlet, integrating to 12 protons.[1] |
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
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Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Expected Chemical Shifts:
The proton-decoupled ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-B) | 125-135 (broad) | The carbon atom directly attached to the boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.[2] |
| Aromatic (C-Cl) | 130-140 | The chemical shift is influenced by the electronegativity of the chlorine atom. |
| Aromatic (C-CH₃) | 135-145 | The chemical shifts of the methyl-substituted aromatic carbons. |
| Aromatic (C-H) | 128-135 | The chemical shifts of the protonated aromatic carbons. |
| Pinacol (quaternary) | ~84 | A characteristic chemical shift for the quaternary carbons of the pinacol ester.[1] |
| Phenyl Methyl | 15-25 | Typical chemical shift range for methyl groups attached to an aromatic ring. |
| Pinacol Methyl | ~25 | A characteristic chemical shift for the methyl carbons of the pinacol ester.[2] |
Experimental Protocol:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
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Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a good spectrum, especially for the quaternary carbons.
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Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹¹B NMR Spectroscopy
Expected Chemical Shift:
¹¹B NMR is crucial for confirming the presence and electronic environment of the boron atom. For a tricoordinate boronic ester, a single, relatively broad signal is expected.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹¹B | +25 to +35 | This chemical shift range is characteristic of tricoordinate boronic esters. The exact position is influenced by the electronic nature of the aryl substituent. |
Experimental Protocol:
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Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of solvent) may be required.
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Instrument Setup: Use an NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.
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Data Acquisition: Acquire the spectrum with a simple one-pulse experiment.
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Data Processing: Process the data and reference the spectrum to an external standard, typically BF₃·OEt₂ (δ = 0 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Due to the presence of boron and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern.
Expected Fragmentation Pattern (Electron Ionization - GC-MS):
Under electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner.
| m/z | Fragment | Rationale |
| [M]+ | C₁₄H₂₀BClO₂⁺ | The molecular ion. Its isotopic pattern will be a signature of the presence of one chlorine and one boron atom. |
| [M-CH₃]+ | C₁₃H₁₇BClO₂⁺ | Loss of a methyl radical from the pinacol group. |
| [M-pinacol]+ | C₈H₈BClO₂⁺ | Loss of the pinacol group. |
| [Aryl]+ | C₈H₈Cl⁺ | The 4-chloro-2,3-dimethylphenyl cation. |
Experimental Protocol (GC-MS):
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Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column is typically suitable.
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Data Acquisition: Inject the sample into the GC. The compound will be separated from any impurities and then enter the mass spectrometer, where it will be ionized (typically by electron impact) and the fragments detected.
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Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion and the characteristic fragmentation pattern and isotopic distribution.
LC-MS Considerations:
Arylboronic acid pinacol esters can be sensitive to hydrolysis, especially in the presence of water and protic solvents used in reversed-phase liquid chromatography. Therefore, LC-MS analysis requires careful method development, often using aprotic solvents and rapid analysis times to minimize degradation.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in the crystal lattice.
Experimental Workflow:
